![molecular formula C18H16ClN3OS B6481992 2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide CAS No. 886898-69-7](/img/structure/B6481992.png)
2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
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Overview
Description
The compound “2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide” is an active compound in a broad range of anxiety tests . It is characterized by favorable DMPK properties in rat and monkey as well as an excellent preclinical safety profile .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 303.78 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 303.1138399 g/mol, Monoisotopic Mass of 303.1138399 g/mol, Topological Polar Surface Area of 57.8 Ų, Heavy Atom Count of 21, Formal Charge of 0, Complexity of 365 .Scientific Research Applications
Antitumor Activity
Imidazole derivatives have shown promise as antitumor agents. Specifically, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been synthesized and evaluated for their inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . Further research could explore the mechanism of action and potential clinical applications in cancer therapy.
Antifungal Properties
The compound’s structure resembles VNI , an inhibitor of protozoan sterol 14α-demethylase (CYP51) used to treat Chagas disease. By modifying VNI, researchers have designed novel antifungal drug candidates. Investigating the efficacy of this compound against fungal infections, especially those caused by Pseudomonas aeruginosa , could be valuable .
Other Applications
Consider exploring additional fields, such as antipyretic, antihelmintic, and anti-allergic activities. Imidazole derivatives have demonstrated versatility, and further studies may reveal novel applications for F2605-0164.
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as f2605-0164, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
One study suggests that a compound with a similar structure induced apoptosis of hegp2 cells .
properties
IUPAC Name |
2-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-9-5-4-8-14(15)17(23)20-10-11-24-18-21-12-16(22-18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKNBKZMPMAUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide |
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